



Application Note: Quantification of Desmethoxyyangonin in Kava Extracts by HPLC-UV

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Compound of Interest		
Compound Name:	Desmethoxyyangonin	
Cat. No.:	B7881930	Get Quote

Introduction

Kava (Piper methysticum) is a plant native to the Pacific Islands, where its roots are traditionally used to prepare a beverage with sedative, anesthetic, and euphoriant properties. The primary psychoactive constituents of kava are a class of compounds known as kavalactones. Among these, **desmethoxyyangonin** is a significant kavalactone that contributes to the overall pharmacological profile of kava extracts. Accurate and reliable quantification of **desmethoxyyangonin** is crucial for the quality control and standardization of kava-based products, including dietary supplements and herbal medicines. This application note details a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of **desmethoxyyangonin** in kava extracts.

Principle of the Method

This method utilizes reversed-phase HPLC to separate **desmethoxyyangonin** from other kavalactones and constituents present in the kava extract. The separation is achieved based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A gradient elution is employed to ensure optimal separation of all major kavalactones within a reasonable analysis time.[1][2] The quantification of **desmethoxyyangonin** is performed by UV detection at a wavelength where the compound exhibits significant absorbance, typically around 355 nm.[1][3] The concentration of



desmethoxyyangonin in the sample is determined by comparing its peak area to that of a certified reference standard.

Experimental Protocols Materials and Reagents

- **Desmethoxyyangonin** certified reference standard (CRS)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Water (HPLC grade or ultrapure)
- Formic acid (optional, for mobile phase modification)
- Kava root powder or extract
- 0.2 μm or 0.45 μm syringe filters (PTFE or other suitable material)

Instrumentation and Chromatographic Conditions

- HPLC System: A system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.
- Column: Agilent Poroshell C18 (or equivalent), 4.6 x 100 mm, 2.7 μm.
- Mobile Phase A: Water
- Mobile Phase B: Acetonitrile or Methanol
- Gradient Elution: A typical gradient profile would start with a higher percentage of mobile
 phase A and gradually increase the percentage of mobile phase B to elute the more nonpolar
 compounds.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C



- Injection Volume: 10 μL
- UV Detection Wavelength: 355 nm (for **desmethoxyyangonin** and yangonin) and 240 nm (for other kavalactones).[1][3]

Preparation of Standard Solutions

- Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of desmethoxyyangonin CRS and dissolve it in methanol or acetonitrile in a volumetric flask to obtain the desired concentration.
- Working Standard Solutions: Prepare a series of working standard solutions by serially
 diluting the primary stock solution with the mobile phase or a suitable solvent to cover the
 expected concentration range of the samples. A typical calibration curve might span from 0.5
 to 75 μg/mL for the major kavalactones.[4][5][6][7]

Sample Preparation

- Extraction: Accurately weigh approximately 750 mg of powdered kava root or kava extract into a suitable container.[8]
- Add 50 mL of an extraction solvent, such as methanol or a 70:30 mixture of methanol and water.[8]
- Sonicate the mixture for 60 minutes to ensure thorough extraction.[8]
- Centrifugation: Centrifuge the resulting suspension at 4000 rpm for 5 minutes to pellet the solid material.[8]
- Filtration: Carefully decant the supernatant and filter it through a 0.2 μm PTFE syringe filter into an HPLC vial.[8]
- The sample is now ready for injection into the HPLC system.

Data Presentation

The following tables summarize typical quantitative data for the HPLC-UV analysis of **desmethoxyyangonin** and other major kavalactones.



Table 1: Chromatographic and Method Validation Parameters

Parameter	Value	Reference
Elution Order of Major Kavalactones	Methysticin, Dihydromethysticin, Kavain, Dihydrokavain, Yangonin, Desmethoxyyangonin	[4][5][9]
Linearity Range (for kavalactones)	0.5 - 75 μg/mL	[4][5][6][7]
Correlation Coefficient (R²)	> 0.999	[8]
Limit of Quantification (LOQ) for Desmethoxyyangonin	~ 0.189 μg/mL	[4][5][6][7]
Accuracy (Spike Recovery)	92 - 105%	[1]

Table 2: Example Composition of Kavalactones in Kava Samples (% by weight)

Kavalactone	Kava Root Extract (%)	Kava Capsule Extract (%)
Methysticin	1.03	2.18
Dihydromethysticin	0.82	2.09
Kavain	1.29	4.60
Dihydrokavain	1.31	4.40
Yangonin	0.75	2.14
Desmethoxyyangonin	0.35	1.93
Total Kavalactones	5.55	17.34

Data adapted from Sigma-Aldrich application note for illustrative purposes.[8]

Visualizations

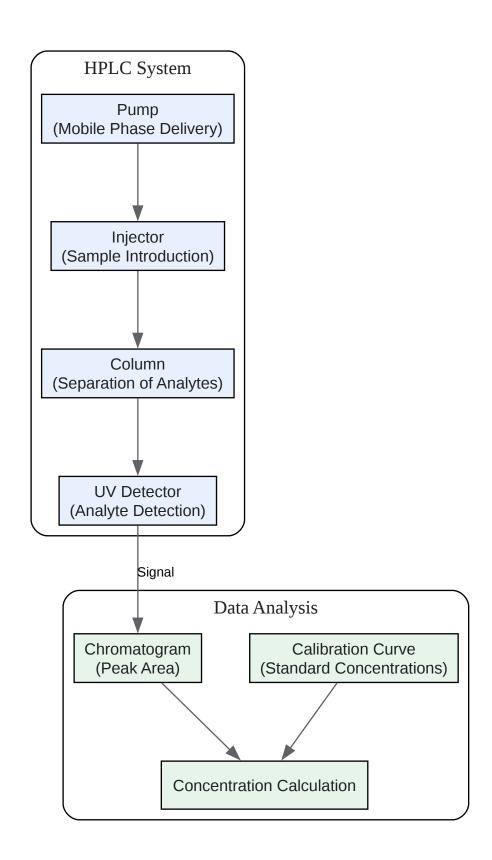




Experimental Workflow









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